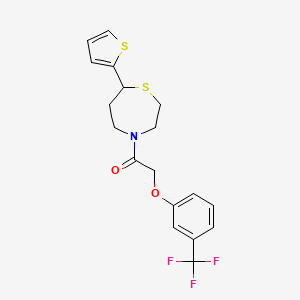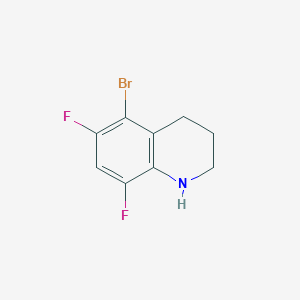
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H8BrF2N . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, such as 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline, can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline has a molecular weight of 248.07 Da . It has a high GI absorption and is BBB permeant. It is also a CYP1A2 and CYP2D6 inhibitor .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline:
Pharmaceutical Development
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is often used as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of molecules with potential therapeutic properties, particularly in the development of new drugs targeting neurological and psychiatric disorders .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in the development of agrochemicals, dyes, and other industrial chemicals .
Material Science
In material science, 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is used in the synthesis of novel polymers and materials with specific electronic properties. These materials can be applied in the creation of organic semiconductors and conductive polymers, which are crucial for the advancement of electronic devices .
Biological Research
Researchers use this compound to study its effects on various biological systems. It can act as a probe or a ligand in biochemical assays, helping scientists understand the interactions between different biomolecules and the potential biological activities of new compounds .
Environmental Chemistry
In environmental chemistry, 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is used to develop sensors and detection methods for environmental pollutants. Its chemical properties make it suitable for creating sensitive and selective detection systems for monitoring environmental contaminants .
Catalysis
This compound is also explored in the field of catalysis. It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations. This application is particularly valuable in the development of green chemistry processes .
Medicinal Chemistry
In medicinal chemistry, 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is investigated for its potential as a lead compound in drug discovery. Its structure allows for modifications that can lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Photochemistry
The compound is also used in photochemical studies, where its interactions with light are examined. This research can lead to the development of new photoreactive materials and compounds, which have applications in areas such as photodynamic therapy and the creation of light-sensitive drugs .
These applications highlight the versatility and importance of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline in various fields of scientific research.
Propriétés
IUPAC Name |
5-bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h4,13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVDKNQYMLWUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2Br)F)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2664711.png)
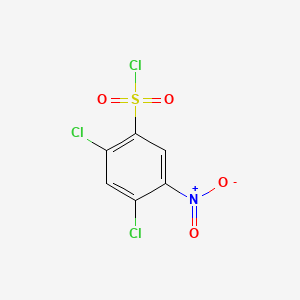


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664715.png)
![4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)
![2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2664717.png)
![Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2664718.png)
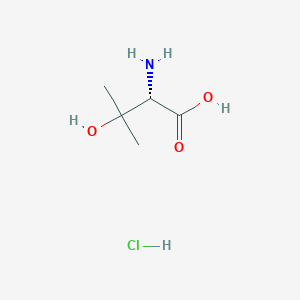

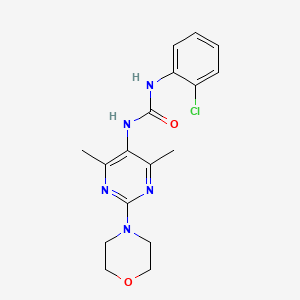
![1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride](/img/structure/B2664728.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2664730.png)
